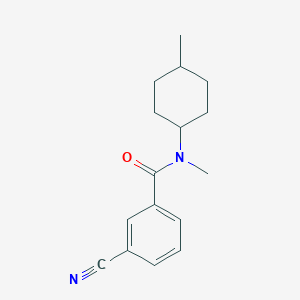
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University, as part of a research project to investigate the structure-activity relationship of cannabinoids. JWH-018 is a potent agonist of the cannabinoid receptors, which are located throughout the body and are involved in a variety of physiological processes.
Mechanism of Action
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein. Upon binding of 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide to the CB1 receptor, the G protein is activated, leading to the inhibition of adenylyl cyclase and the reduction of cyclic AMP levels. This results in the modulation of various intracellular signaling pathways, leading to the physiological effects of 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide.
Biochemical and Physiological Effects:
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and appetite stimulation. These effects are mediated through the activation of the CB1 receptor in various regions of the brain and peripheral tissues. 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for the precise modulation of the endocannabinoid system. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective and convenient option for laboratory experiments. However, 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has several limitations, including its potential for abuse and toxicity, which can pose a risk to researchers and laboratory personnel.
Future Directions
There are several future directions for the research on 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide and synthetic cannabinoids in general. One area of interest is the development of novel synthetic cannabinoids with improved potency, selectivity, and safety profiles. Another area of interest is the investigation of the therapeutic potential of synthetic cannabinoids for the treatment of various diseases, including pain, inflammation, and cancer. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and other organs, as well as their potential for addiction and abuse.
Synthesis Methods
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 1-pentyl-3-(4-methyl-1-naphthoyl)indole with cyanogen bromide in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide as the major product. The purity and yield of the product can be improved by using a chromatographic purification method.
Scientific Research Applications
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has been widely used as a research tool to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have high affinity and selectivity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of mood, appetite, and pain perception. 3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has also been used to investigate the role of the endocannabinoid system in the development and progression of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
properties
IUPAC Name |
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-6-8-15(9-7-12)18(2)16(19)14-5-3-4-13(10-14)11-17/h3-5,10,12,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKACSSLFWJGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)

